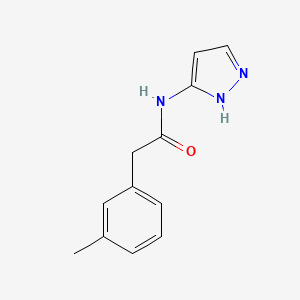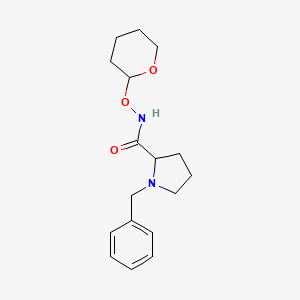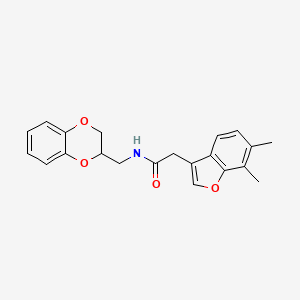![molecular formula C17H22N4O2 B7566031 N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a crucial role in various cellular processes such as gene transcription, DNA repair, and cell differentiation.
作用机制
C646 inhibits the acetyltransferase activity of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide by binding to its catalytic domain. N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide is a histone acetyltransferase that acetylates lysine residues on histones, leading to the activation of gene transcription. C646 prevents the acetylation of histones by N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, leading to the downregulation of various genes that are involved in cancer progression, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. Studies have shown that C646 inhibits the growth of cancer cells and induces apoptosis in them. C646 also sensitizes cancer cells to chemotherapy. In addition, C646 has been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, which makes it an ideal tool for studying the role of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide in various cellular processes. C646 is also relatively easy to synthesize, which makes it readily available for research purposes. However, C646 has some limitations. It has low solubility in water, which makes it difficult to use in certain experiments. In addition, C646 has a short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the use of C646 in scientific research. One direction is to study the role of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide in other cellular processes such as DNA repair and cell differentiation. Another direction is to develop more potent and selective inhibitors of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide that can be used in clinical trials for the treatment of cancer and other diseases. Finally, C646 can be used in combination with other drugs to enhance their efficacy and reduce their side effects.
合成方法
The synthesis of C646 involves a multi-step process that starts with the reaction of indole-5-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imidate. The imidate is then reacted with pyrrolidine-1-carboxamide to form C646. The overall yield of the synthesis is around 20%.
科学研究应用
C646 has been widely used in scientific research to study the role of p300/CBP-associated factor (N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide) in various cellular processes. Studies have shown that C646 inhibits the acetyltransferase activity of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, leading to the downregulation of various genes that are involved in cancer progression, inflammation, and neurodegenerative diseases. C646 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
属性
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-19(2)16(22)12-21-10-7-13-11-14(5-6-15(13)21)18-17(23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXMWDMMBJHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)



![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)